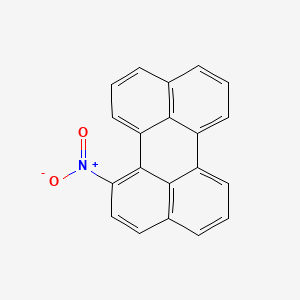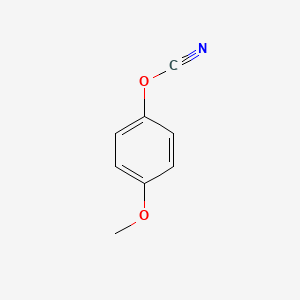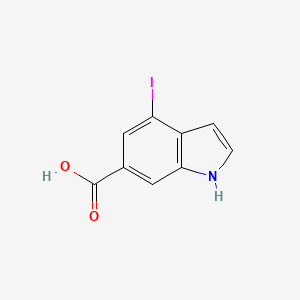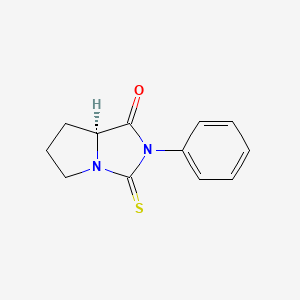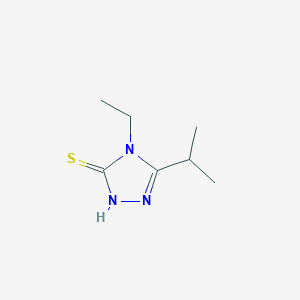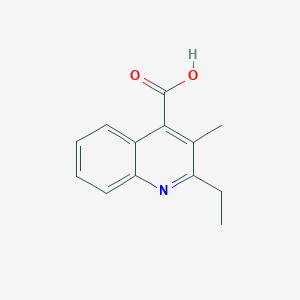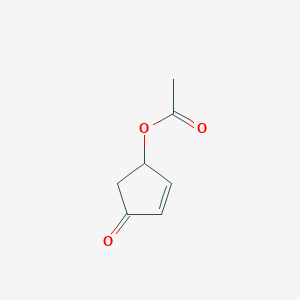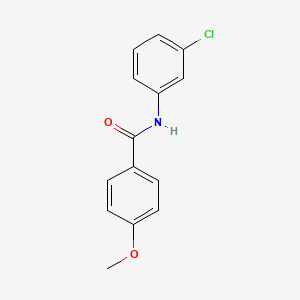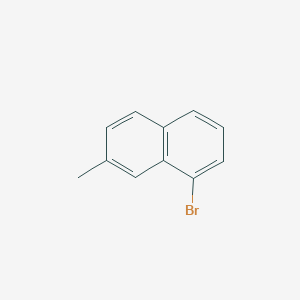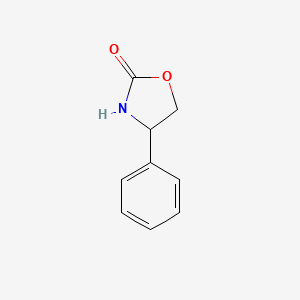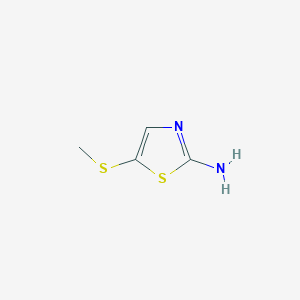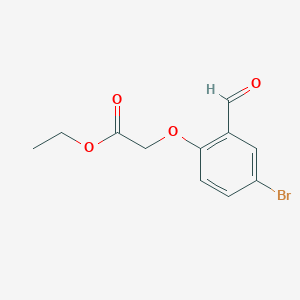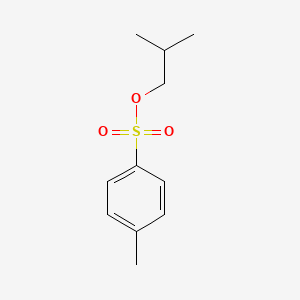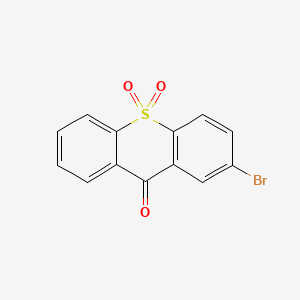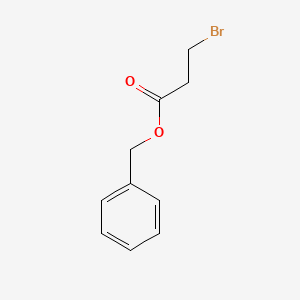
Benzyl 3-bromopropanoate
Übersicht
Beschreibung
- Benzyl 3-bromopropanoate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub>.
- It is also known as benzyl 3-bromopropionate.
- The IUPAC name for this compound is benzyl 3-bromopropanoate.
- It is a liquid with a molecular weight of approximately 243.1 g/mol.
- The compound is used in various applications, including as a reagent in organic synthesis.
Synthesis Analysis
- Benzyl 3-bromopropanoate can be synthesized through various methods, including nucleophilic substitution reactions.
- One common approach involves reacting benzyl alcohol with 3-bromopropionic acid or its derivatives.
Molecular Structure Analysis
- The molecular structure of benzyl 3-bromopropanoate consists of a benzyl group attached to a 3-bromopropanoate moiety.
- It contains a total of 24 bonds, including aromatic bonds and an ester linkage.
Chemical Reactions Analysis
- Benzyl 3-bromopropanoate can participate in nucleophilic substitution reactions, such as reactions with allyl alcohols or indoles.
- It can also undergo reactions with other nucleophiles due to the presence of the bromine atom.
Physical And Chemical Properties Analysis
- Benzyl 3-bromopropanoate is a liquid with a purity of 95%.
- It is stable under inert atmospheres and should be stored at 2-8°C.
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Indoles
- Summary of the Application : Benzyl 3-bromopropanoate is used as a nucleophilic reagent in the synthesis of indoles .
- Methods of Application or Experimental Procedures : It reacts with allyl alcohols in the presence of triflates, resulting in the formation of an arylacetamide . The reaction between benzyl 3-bromopropanoate and indole results in the formation of an indoline .
- Results or Outcomes : The outcome of this reaction is the formation of an indoline .
Application 2: Synthesis of Arylacetamides
- Summary of the Application : Benzyl 3-bromopropanoate is used as a nucleophilic reagent in the synthesis of arylacetamides .
- Methods of Application or Experimental Procedures : It reacts with allyl alcohols in the presence of triflates, resulting in the formation of an arylacetamide .
- Results or Outcomes : The outcome of this reaction is the formation of an arylacetamide .
Application 3: Plasmon-Mediated Dehydrogenation
Safety And Hazards
- Benzyl 3-bromopropanoate may cause skin and eye irritation.
- Avoid inhalation and ingestion.
- Proper protective measures should be taken when handling this compound.
Zukünftige Richtungen
- Further research could explore its applications in drug development, organic synthesis, or as a potential antiparasitic agent.
Please note that this analysis is based on available information, and additional studies may provide further insights into its properties and applications12345. If you need more specific details or have any other questions, feel free to ask!
Eigenschaften
IUPAC Name |
benzyl 3-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKVDFRAKMVERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291274 | |
| Record name | benzyl 3-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-bromopropanoate | |
CAS RN |
90841-55-7 | |
| Record name | NSC74640 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl 3-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


